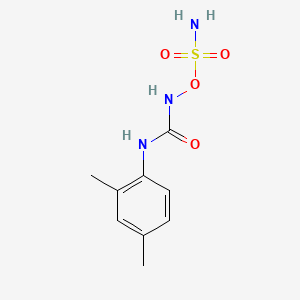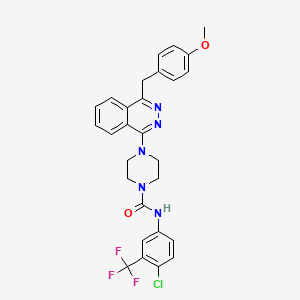
Cdk1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk1-IN-3 is a small molecule inhibitor that targets cyclin-dependent kinase 1 (CDK1). Cyclin-dependent kinase 1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. Inhibition of cyclin-dependent kinase 1 has been explored as a therapeutic strategy for various cancers due to its role in promoting cell proliferation and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of cyclin-dependent kinase 1 inhibitors as starting materials, followed by various chemical transformations such as alkylation, acylation, and cyclization reactions. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets the required specifications for pharmaceutical use .
化学反応の分析
Types of Reactions
Cdk1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
科学的研究の応用
Cdk1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 1 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of cyclin-dependent kinase 1 inhibition on cell cycle progression and cellular functions.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinase 1 and suppress tumor growth.
作用機序
Cdk1-IN-3 exerts its effects by binding to the active site of cyclin-dependent kinase 1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression. As a result, cells are arrested in the G2 phase, preventing them from entering mitosis. The molecular targets and pathways involved include the cyclin-dependent kinase 1-cyclin B1 complex and various cell cycle regulatory proteins .
類似化合物との比較
Similar Compounds
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 1, 2, 5, and 9, used in cancer therapy.
Roscovitine: A selective inhibitor of cyclin-dependent kinase 1, 2, and 5, with applications in cancer and neurodegenerative diseases.
Uniqueness
Cdk1-IN-3 is unique in its high selectivity for cyclin-dependent kinase 1 compared to other cyclin-dependent kinase inhibitors. This selectivity allows for more targeted inhibition of cyclin-dependent kinase 1 activity, reducing off-target effects and improving therapeutic outcomes in cancer treatment .
特性
分子式 |
C28H25ClF3N5O2 |
|---|---|
分子量 |
556.0 g/mol |
IUPAC名 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C28H25ClF3N5O2/c1-39-20-9-6-18(7-10-20)16-25-21-4-2-3-5-22(21)26(35-34-25)36-12-14-37(15-13-36)27(38)33-19-8-11-24(29)23(17-19)28(30,31)32/h2-11,17H,12-16H2,1H3,(H,33,38) |
InChIキー |
JJPAZEYTVSKMAD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
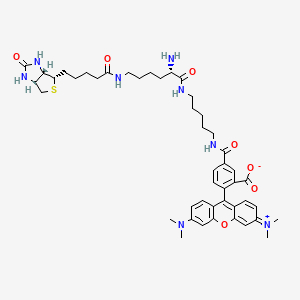
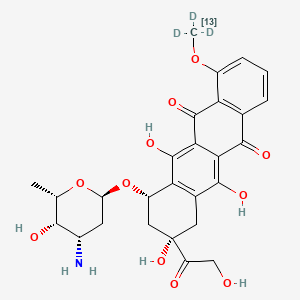
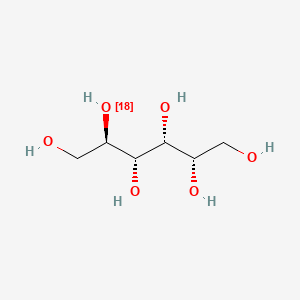
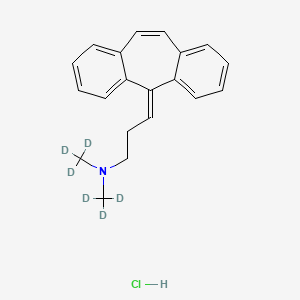
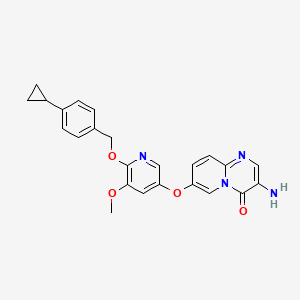

![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

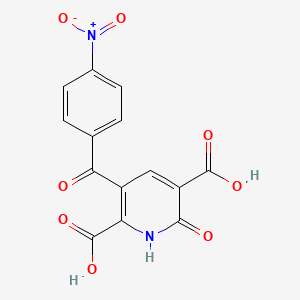
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)
